![molecular formula C5H10O5 B584058 L-[2-13C]Xylose CAS No. 478506-63-7](/img/structure/B584058.png)
L-[2-13C]Xylose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-[2-13C]Xylose is a labeled form of xylose, a naturally occurring sugar found in plants, particularly in the fibrous parts such as wood, straw, and corn husks . The “L” denotes the levorotary form, and the “[2-13C]” indicates that the carbon-2 position in the xylose molecule is labeled with the carbon-13 isotope. This labeling is particularly useful in various scientific studies, including metabolic and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-[2-13C]Xylose typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through various synthetic routes, including:
Fermentation: Utilizing microorganisms such as yeast strains that can metabolize xylose. The fermentation process can be optimized to incorporate the carbon-13 isotope into the xylose molecule.
Chemical Synthesis: Starting from a precursor molecule that already contains the carbon-13 isotope, followed by a series of chemical reactions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can efficiently incorporate the carbon-13 isotope. The process conditions, such as temperature, pH, and nutrient availability, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-[2-13C]Xylose can undergo various chemical reactions, including:
Oxidation: Conversion to xylonic acid using oxidizing agents.
Reduction: Formation of xylitol using reducing agents.
Isomerization: Conversion to xylulose using isomerase enzymes.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.
Isomerization: Utilizes enzymes such as xylose isomerase under specific pH and temperature conditions.
Major Products Formed
Xylonic Acid: Formed through oxidation.
Xylitol: Produced via reduction.
Xylulose: Result of isomerization.
Scientific Research Applications
L-[2-13C]Xylose has a wide range of applications in scientific research:
Metabolic Studies: Used to trace metabolic pathways and understand the metabolism of xylose in various organisms.
Biochemical Research: Helps in studying enzyme mechanisms and the role of xylose in biochemical processes.
Medical Research: Utilized in diagnostic tests to assess intestinal absorption and other metabolic functions.
Industrial Applications: Plays a role in the production of biofuels and biochemicals from lignocellulosic biomass.
Mechanism of Action
The mechanism of action of L-[2-13C]Xylose involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The carbon-13 label allows researchers to track its conversion and utilization in different biochemical processes. For example, in the presence of xylose isomerase, this compound is converted to L-[2-13C]Xylulose, which can then enter the pentose phosphate pathway .
Comparison with Similar Compounds
Similar Compounds
D-Xylose: The dextrorotary form of xylose, commonly found in nature.
Xylulose: An isomer of xylose, often formed through isomerization reactions.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Uniqueness
L-[2-13C]Xylose is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the molecule is required .
Properties
IUPAC Name |
(3S,4R,5S)-(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-GLGCVUBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
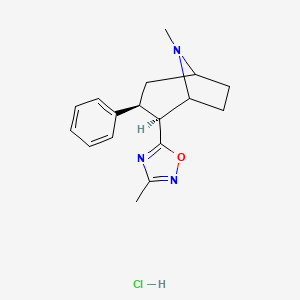
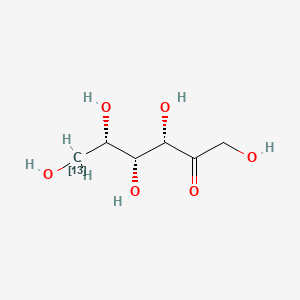
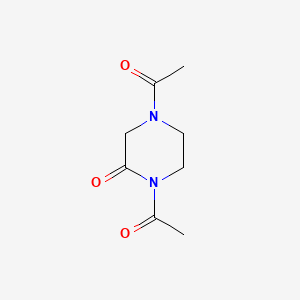

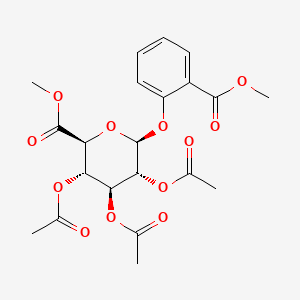
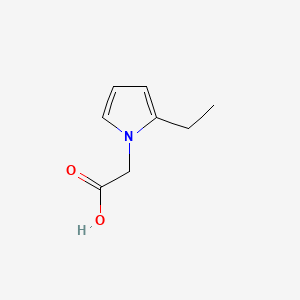



![2H-Oxireno[3,4]cyclobut[1,2-b]indole(9CI)](/img/new.no-structure.jpg)
![D-[2-13C]tagatose](/img/structure/B583995.png)


